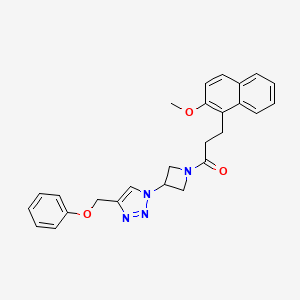![molecular formula C14H15FO5S B2888697 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane] CAS No. 2411285-43-1](/img/structure/B2888697.png)
7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant three-dimensionality to the molecule, which can enhance its interaction with biological targets and improve its physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane] typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile with aromatic aldehydes using an acid catalyst such as silica sulfuric acid . This reaction proceeds under mild conditions and yields the desired spirocyclic product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiols.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds.
Scientific Research Applications
7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane] has several notable applications in scientific research:
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane] involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are crucial for bacterial replication and cell cycle regulation, respectively . These interactions are typically mediated by the compound’s ability to form stable complexes with the active sites of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Isatin-Based Oxo-Spiro Chromene Schiff’s Bases: These compounds share a similar spirocyclic structure and have been studied for their antibacterial and anticancer activities.
Spiroindole and Spirooxindole Scaffolds: These scaffolds are also characterized by their spirocyclic frameworks and have been explored for their potential in drug discovery.
Uniqueness: 7-Fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1’-cyclohexane] stands out due to the presence of the fluorosulfonyloxy group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile building block for synthesizing a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
7-fluorosulfonyloxy-4-oxospiro[3H-chromene-2,1'-cyclohexane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO5S/c15-21(17,18)20-10-4-5-11-12(16)9-14(19-13(11)8-10)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSAJVKPKXVDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)



![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide](/img/structure/B2888624.png)

![1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2888626.png)


![9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2888630.png)

![4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B2888634.png)
![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)
